Cas no 85-55-2 (2-(4-Methylbenzoyl)benzoic acid)

2-(4-Methylbenzoyl)benzoic acid structure
85-55-2 structure
2-(4-Methylbenzoyl)benzoic acid
85-55-2
C15H12O3
240.253984451294
MFCD00020287
34351
66563

2-(4-Methylbenzoyl)benzoic acid Properties

Names and Identifiers

    • 2-(4-Methylbenzoyl)benzoic acid
    • 2-(p-Toluoyl)benzoic acid
    • 4-Methylbenzophenone-2-carboxylic acid
    • 2-(4-Toluoyl)benzoic acid
    • 2-(4-Methylbenzoyl)benzenecarboxylic acid
    • 4-Methylbenzophenone-2'-carboxylic Acid
    • p-Toluoyl-o-benzoic Acid
    • Benzoicacid, o-(p-toluoyl)- (6CI,7CI,8CI)
    • 2-(4'-Methylbenzoyl)benzoic acid
    • 4'-Methyl-2-benzoylbenzoic acid
    • 4'-Methylbenzophenone-2-carboxylic acid
    • NSC 11224
    • o-(p-Toluoyl)benzoic acid
    • Benzoic acid, 2-(4-methylbenzoyl)-
    • 2-p-Toluoylbenzoic acid
    • 2-(p-Toluyl)benzoic acid
    • Benzoic acid, o-(p-toluoyl)-
    • 4DN9G70PQF
    • 2-[(4-methylphenyl)carbonyl]benzoic acid
    • 2-(4-Methyl-benzoyl)-benzoic acid
    • 2-(4-METHYLBENZOYL)BENZOIC ACI D
    • NSC11224
    • 2-(4-Methyl-Benzoyl)Benzoic Acid
    • Maybridge1_003
    • 2-(4-METHYLBENZOYL)BENZOICACID
    • SR-01000597212
    • SR-01000597212-1
    • HMS550P08
    • EN300-17146
    • UNII-4DN9G70PQF
    • BBL013167
    • FT-0608920
    • AG-205/01795008
    • UNM000011084701
    • NSC-11224
    • CCG-241929
    • 85-55-2
    • ICQOWIXIHDDXDI-UHFFFAOYSA-N
    • T0308
    • A841359
    • 2-(4-methylbenzoyl)-benzoic acid
    • 5Y-1180
    • D97732
    • 2-(4-methylbenzoyl)benzoate
    • F0850-6789
    • MFCD00020287
    • DTXSID6058926
    • Z56893178
    • p-Toluyl-o-benzoic acid
    • STK398304
    • Q27259453
    • CHEMBL83270
    • EINECS 201-614-3
    • W-104079
    • Maybridge1_003330
    • BDBM50145840
    • Oprea1_759926
    • 2-p-toluoylbenzoesyre
    • 2-(P-TOLUYL)BENZOIC ACID [MI]
    • UNM-0000306020
    • SCHEMBL503364
    • o-(p-toluyl)benzoic acid
    • AKOS000119491
    • 2-(p-Toluoyl)benzoicacid
    • 2-(4-Methylbenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-toluoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Methylbenzoyl)benzoic acid
    • 4-Methylbenzophenone-2′-carboxylic acid
    • 4′-Methyl-2-benzoylbenzoic acid
    • 4′-Methylbenzophenone-2-carboxylic acid
    • SY048441
    • ALBB-020003
    • benzoic acid, 2-(p-toluoyl)-
    • DB-030194
    • NS00038974
    • +Expand
    • MFCD00020287
    • ICQOWIXIHDDXDI-UHFFFAOYSA-N
    • 1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
    • O=C(C1C(C(C2C=CC(C)=CC=2)=O)=CC=CC=1)O
    • 2111078

Computed Properties

  • 240.07900
  • 1
  • 3
  • 3
  • 240.078644
  • 18
  • 316
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.8
  • 4
  • 0
  • 54.4

Experimental Properties

  • 2.92420
  • 54.37000
  • 9539
  • 1.5570 (estimate)
  • 342.97°C (rough estimate)
  • 138.0 to 142.0 deg-C
  • 244.4 °C
  • Those containing a molecule of crystal water are prismatic crystals with sweet taste and become anhydrous at 100 ℃
  • Soluble in ethanol, benzene, ether, acetone and boiling toluene, slightly soluble in boiling water
  • 1.1783 (rough estimate)

2-(4-Methylbenzoyl)benzoic acid Security Information

2-(4-Methylbenzoyl)benzoic acid Customs Data

  • 2918300090
  • China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(4-Methylbenzoyl)benzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G2PR-25g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 >98.0%(T)
25g
$21.00 2024-04-21
A2B Chem LLC
AH49215-1g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%
1g
$9.00 2024-04-19
Aaron
AR00G2Y3-5g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%
5g
$8.00
abcr
AB117817-25g
2-(4-Toluoyl)benzoic acid, 98%; .
85-55-2 98%
25g
€43.60
Apollo Scientific
OR14136-1g
2-(4-Methylbenzoyl)benzoic acid
85-55-2
1g
£15.00 2024-08-02
Crysdot LLC
CD12023748-100g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 97%
100g
$49 2024-07-24
Enamine
EN300-17146-0.05g
2-(4-methylbenzoyl)benzoic acid
85-55-2 94%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D756094-500g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98.0%
500g
$365
Key Organics Ltd
5Y-1180-1MG
2-(4-methylbenzoyl)benzoic acid
85-55-2 >95%
1mg
£37.00 2023-04-19
Life Chemicals
F0850-6789-0.25g
2-(4-methylbenzoyl)benzoic acid
85-55-2 95%+
0.25g
$18.0 2023-09-07

2-(4-Methylbenzoyl)benzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
The synthesis of some monomethylanthracenamines
Castle, Raymond N.; et al, Collection of Czechoslovak Chemical Communications, 1991, 56, 2269-77

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Aluminum chloride ,  1H-Imidazolium, 3-butyl-1-ethyl-, bromide (1:1) ;  20 - 30 min, 60 °C
Reference
Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3
Fekri, Leila Zare; et al, Russian Journal of General Chemistry, 2014, 84(9), 1825-1829

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium dichromate
Reference
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: 1,2-Dimethoxyethane ;  24 h, 165 °C
Reference
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
Miao, Jinmin; et al, Organic Letters, 2013, 15(12), 2930-2933

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Construction of Cyclopenta[b]naphthalenol Frameworks by Weinreb Amide-Directed Umpolung Ring Opening of Methylenecyclopropanes
Wei, Hao-Zhao; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3948-3953

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Construction of an isoquinolinone framework from carboxylic-ester-directed umpolung ring opening of methylenecyclopropanes
Wei, Hao-Zhao; et al, Chemical Communications (Cambridge, 2021, 57(85), 11201-11204

Synthetic Circuit 8

Reaction Conditions
Reference
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

Synthetic Circuit 9

Reaction Conditions
Reference
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Toluene
Reference
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
1.2 Reagents: Water Solvents: Ethyl acetate
Reference
AlCl3-DMF complex as catalyst in the Friedel-Craft reaction. The reactivity of anhydrides and chlorides of dicarboxylic acids
Taverne, Thierry; et al, Bulletin des Societes Chimiques Belges, 1997, 106(12), 791-801

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Biotechnological process for producing alcohols, aldehydes and carboxylic acids
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Aspects of tautomerism. Part XI. Substituent effects on solvolysis of o-benzoylbenzoic acid chloride derivatives
Bhatt, M. Vivekananda; et al, Indian Journal of Chemistry, 1980, (6), 487-91

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Catalysts: Acetic acid
Reference
Synthesis and some reactions of 1-arylisoindoles
Moussa, G. E. M.; et al, Revue Roumaine de Chimie, 1982, 27(4), 549-55

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Toluene ;  rt; 4 h, 50 °C
Reference
Copper catalyzed one-pot difluoroalkylation and lactonization of unsaturated carboxylic acids
Yuan, Fangyuan; et al, Organic Chemistry Frontiers, 2018, 5(22), 3306-3309

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
2.2 Reagents: Water Solvents: Ethyl acetate
Reference
AlCl3-DMF complex as catalyst in the Friedel-Craft reaction. The reactivity of anhydrides and chlorides of dicarboxylic acids
Taverne, Thierry; et al, Bulletin des Societes Chimiques Belges, 1997, 106(12), 791-801

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Toluene
Reference
Regioselectivity in the reaction of alkylbenzenes with phthalic anhydride
Stanescu, Michaela Dina, Scientific Bulletin - Polytechnic Institute of Bucharest, 1990, 52(3-4), 67-72

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
Reference
Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups
Chakiri, Abdel B.; et al, Royal Society Open Science, 2017, 4(8), 170451/1-170451/7

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
1.3 Reagents: Hydrochloric acid ,  Water
Reference
Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups
Chakiri, Abdel B.; et al, Royal Society Open Science, 2017, 4(8), 170451/1-170451/7

2-(4-Methylbenzoyl)benzoic acid Raw materials

2-(4-Methylbenzoyl)benzoic acid Preparation Products

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2-(4-Methylbenzoyl)benzoic acid Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
sfd18548
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
A841359
99%
500g
209.0